molecular formula C8H18NOP B2811633 (S)-Cyclopentyl(dimethylphosphoryl)methanamine CAS No. 2343963-93-7

(S)-Cyclopentyl(dimethylphosphoryl)methanamine

Cat. No.: B2811633
CAS No.: 2343963-93-7
M. Wt: 175.212
InChI Key: DRUAKFPOEAZAQK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyclopentyl(dimethylphosphoryl)methanamine is a chiral organophosphorus compound characterized by a cyclopentyl group, a dimethylphosphoryl (P=O) moiety, and a methanamine backbone. The (S)-configuration imparts stereochemical specificity, influencing its coordination chemistry and intermolecular interactions. The dimethylphosphoryl group enhances hydrogen-bonding capabilities due to its electron-withdrawing nature, while the cyclopentyl substituent introduces steric bulk and conformational rigidity . This compound is structurally related to derivatives of (dimethylphosphoryl)methanamine (dpma), a well-studied bidentate ligand, but distinguishes itself through its stereochemistry and cyclopentyl modification .

Properties

IUPAC Name

(S)-cyclopentyl(dimethylphosphoryl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUAKFPOEAZAQK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(C)[C@@H](C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopentyl(dimethylphosphoryl)methanamine typically involves the reaction of cyclopentylamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopentyl(dimethylphosphoryl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopentyl(dimethylphosphoryl)amine oxide.

    Reduction: Formation of cyclopentyl(dimethylphosphoryl)methane.

    Substitution: Formation of substituted cyclopentyl(dimethylphosphoryl)methanamine derivatives.

Scientific Research Applications

(S)-Cyclopentyl(dimethylphosphoryl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (S)-Cyclopentyl(dimethylphosphoryl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

(Dimethylphosphoryl)methanamine (dpma)

Structural Differences :

  • Backbone : Both compounds share the methanamine backbone and dimethylphosphoryl group. However, dpma lacks the cyclopentyl substituent, resulting in reduced steric hindrance and conformational flexibility.
  • Coordination Chemistry: dpma acts as a bidentate ligand via its amine and phosphoryl oxygen, forming stable complexes with transition metals (e.g., Mn, Co, Cu). In contrast, the cyclopentyl group in (S)-Cyclopentyl(dimethylphosphoryl)methanamine may restrict coordination modes, favoring monodentate interactions similar to protonated dpmaH⁺ species .
  • Hydrogen Bonding : dpma forms polymeric strands via N–H∙∙∙O bonds in its protonated salts (e.g., dpmaHClO₄). The cyclopentyl group in the target compound could alter packing efficiency and hydrogen-bonding networks due to steric effects .

Table 1: Key Properties of dpma vs. This compound

Property dpma This compound
Substituent H (no cyclopentyl) Cyclopentyl (S-configuration)
Coordination Mode Bidentate Likely monodentate
Hydrogen Bonding N–H∙∙∙O polymeric strands Modified by steric bulk
Melting Point ~150°C (dpmaHClO₄) Data pending (expected higher due to bulk)

(1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine

Structural Differences :

  • Substituent : Replaces the dimethylphosphoryl group with a dimethoxyethyl chain.
  • Electronic Effects : The dimethoxyethyl group is electron-donating, reducing hydrogen-bonding capacity compared to the phosphoryl group.
  • Applications : Methanamine derivatives with ether substituents (e.g., dimethoxyethyl) are often explored in agrochemicals (e.g., wheat germination inhibitors) , whereas phosphoryl analogs may prioritize coordination chemistry or catalysis .

Table 2: Substituent Impact on Properties

Compound Substituent Key Interaction Potential Application
This compound Dimethylphosphoryl Strong N–H∙∙∙O H-bonding Metal coordination, catalysis
(1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine Dimethoxyethyl Weak van der Waals Agrochemicals

Phosphonate Esters (e.g., Dimethyl Methylphosphonate)

Structural Differences :

  • Functional Group : Phosphonate esters (P–O–R) lack the P=O group’s strong polarity, reducing acidity and hydrogen-bonding capacity.

Table 3: Phosphoryl vs. Phosphonate Properties

Parameter This compound Dimethyl Methylphosphonate (DMMP)
P–X Bond P=O (polar) P–O–CH₃ (less polar)
pKa ~2–3 (estimated) ~7–8
Applications Coordination chemistry Flame retardant, solvent

Metabolite: 2-[Cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine

Structural Differences :

  • Backbone : Contains a sulfanyl (S–) linker and N,N-dimethylethanamine instead of methanamine.

Research Findings and Implications

  • Stereochemical Influence : The (S)-configuration in the target compound may enable enantioselective catalysis or chiral recognition, unlike achiral analogs like dpma .
  • Thermal Stability : Cyclopentyl derivatives generally exhibit higher melting points than linear-chain analogs due to rigid packing, as seen in dpmaHClO₄ (mp ~150°C) .
  • Spectroscopic Signatures : IR/Raman spectra of phosphoryl-containing compounds show distinct P=O stretches (~1200 cm⁻¹), while phosphonate esters exhibit P–O–C bands (~1050 cm⁻¹) .

Biological Activity

(S)-Cyclopentyl(dimethylphosphoryl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl group attached to a dimethylphosphoryl moiety. This structure contributes to its biological properties, impacting interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
  • Cell Proliferation Effects : The compound has been studied for its effects on cancer cell lines, demonstrating potential antiproliferative activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibition of cell proliferation in various cancer cell lines. The following table summarizes key findings related to its anticancer effects:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)4.8Cell cycle arrest in G1 phase
A549 (Lung)6.1Inhibition of EGFR signaling

These results indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The following table outlines the neuroprotective activity observed:

Treatment ConditionCell Viability (%)Mechanism
Control100Baseline viability
Oxidative Stress40Induced cell death
With (S)-Cyclopentyl...75Reduction in ROS levels

This suggests that the compound may have therapeutic potential in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.